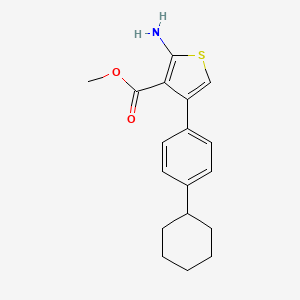

Methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate

Description

Methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate (CAS: 350997-15-8) is a thiophene-based compound with a molecular formula of C₁₈H₂₁NO₂S and a molecular weight of 315.43 g/mol . Its structure features a thiophene ring substituted with an amino group at position 2, a methyl ester at position 3, and a 4-cyclohexylphenyl group at position 2. The cyclohexyl substituent introduces significant steric bulk and lipophilicity, distinguishing it from other analogs in this class.

Properties

IUPAC Name |

methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c1-21-18(20)16-15(11-22-17(16)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-12H,2-6,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKUQQGXRIHGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3CCCCC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362357 | |

| Record name | methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-15-8 | |

| Record name | methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Single-Step Amination Process

- The process involves reacting the corresponding 3-oxotetrahydrothiophene (bearing a 4-alkoxycarbonyl substituent) with an acid-addition salt of hydroxylamine (e.g., hydroxylamine hydrochloride) in a polar inert solvent such as acetonitrile or propionitrile.

- The reaction is conducted in the absence of base at temperatures ranging from 50°C to 200°C, preferably between 75°C and 160°C under reflux.

- This method offers a significant improvement over older two-step methods by reducing reaction time and increasing yield (up to 77% yield reported).

- The reaction proceeds via formation of an oxime intermediate, which is then converted to the 3-aminothiophene in situ.

| Parameter | Details |

|---|---|

| Starting material | 3-oxo-4,5-bismethoxycarbonyltetrahydrothiophene (2.65 g) |

| Hydroxylamine salt | Hydroxylamine hydrochloride (1 g) |

| Solvent | Propionitrile (5 mL) |

| Temperature | Reflux (~75-160°C) |

| Reaction time | 1.5 hours |

| Workup | Addition of ether, filtration |

| Yield | 77.5% |

| Melting point | 166°-169° C (decomposition) |

This process is described in detail in US Patent US4847386A and represents a robust and reproducible method for preparing 3-aminothiophenes, including derivatives relevant to this compound.

Esterification to Form Methyl Carboxylate

The methyl ester group at the 3-position is commonly introduced by esterification of the corresponding carboxylic acid or by using methyl-substituted starting materials.

- Methyl esters can be formed by treatment of the acid with methanol under acidic conditions or by using methyl esters of tetrahydrothiophene derivatives in the initial synthetic steps.

- This ester functionality is stable under the amination and substitution conditions described.

Alternative Synthetic Approaches and Related Compounds

- Synthesis of related methyl 3-amino-4-methylthiophene-2-carboxylate has been performed via reaction of 4-methyl-3-oxotetrahydrothiophene-2-carboxylic acid methyl ester with hydroxylamine hydrochloride in N,N-dimethylformamide at 70-90°C for 4 hours, followed by ammonium hydroxide treatment, yielding up to 96.5%.

- Industrial processes for related thiophene derivatives involve condensation of dimethyl 3-oxoglutarate with malonitrile in methanol with morpholine catalyst, followed by reaction with sulfur at reflux, yielding compounds useful as intermediates in pharmaceutical synthesis.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 3-Oxotetrahydrothiophene synthesis | Literature methods (e.g., Gronowitz, 1985) | - | Starting material preparation |

| Amination of 3-oxotetrahydrothiophene | Hydroxylamine hydrochloride, acetonitrile/propionitrile, reflux 75-160°C, 1.5 h | ~77 | Single-step, improved over two-step methods |

| Introduction of 4-(4-cyclohexylphenyl) substituent | Aromatic substitution/cross-coupling reactions (Suzuki/Stille) | Variable | Requires specific coupling partners |

| Esterification/methylation | Methanol, acid catalyst or methyl ester starting materials | High | Standard esterification techniques |

Research Findings and Analysis

- The single-step amination process significantly reduces reaction time and increases yield compared to classical two-step methods.

- Polar inert solvents such as acetonitrile and propionitrile provide optimal reaction media for the amination step, facilitating good solubility and reaction rates.

- The absence of base and controlled temperature range are critical to avoid side reactions and decomposition.

- The introduction of bulky substituents like 4-(4-cyclohexylphenyl) may require tailored coupling strategies to ensure regioselectivity and high yields.

- Purification is typically achieved by filtration after precipitation or by chromatographic methods depending on scale and purity requirements.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of thiophene derivatives include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substituting agents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate has been investigated for its potential pharmacological properties. Its structural similarity to known bioactive compounds suggests that it may exhibit:

- Anticancer Activity: Preliminary studies indicate that thiophene derivatives can inhibit tumor growth by interfering with cellular signaling pathways.

- Anti-inflammatory Effects: The compound may modulate inflammatory responses, making it a candidate for treating conditions like arthritis.

Organic Synthesis

The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in:

- Coupling Reactions: It can be utilized in Suzuki or Stille coupling reactions to form biaryl compounds.

- Functionalization: The amino group provides sites for further chemical modifications, enhancing the diversity of synthesized products.

Material Science

In material science, this compound is explored for its potential in developing:

- Conductive Polymers: Due to its electron-rich thiophene ring, it can be incorporated into polymer matrices to enhance electrical conductivity.

- Organic Photovoltaics: Its properties may contribute to the efficiency of solar cells by improving charge transport mechanisms.

Data Table: Summary of Research Findings

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several thiophene derivatives, including this compound, and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting potential as anticancer agents.

Case Study 2: Organic Electronics

A research team investigated the incorporation of this compound into polymer blends for organic photovoltaic devices. The study demonstrated improved charge mobility and overall device efficiency compared to traditional materials, highlighting the compound's role in advancing renewable energy technologies.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents at the ester group (methyl, ethyl, propyl) or the phenyl ring (chloro, methoxy, isobutyl, etc.). These variations influence electronic properties, steric hindrance, and biological/physical behavior.

Table 1: Structural and Molecular Comparisons

Physicochemical Properties

- Steric Effects : The 4-cyclohexylphenyl group in the target compound creates greater steric hindrance compared to smaller substituents like chlorophenyl or methoxyphenyl. This reduces reactivity in sterically demanding reactions but enhances stability in hydrophobic environments .

- Electronic Effects : The methoxyphenyl analog (CAS 350988-34-0) exhibits enhanced π-π stacking due to its electron-donating methoxy group, making it suitable for photophysical studies. In contrast, the cyclohexyl group is electronically neutral but highly lipophilic .

- The target compound’s methyl ester and cyclohexyl group balance moderate solubility with steric bulk .

Biological Activity

Methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate, a compound with the molecular formula CHNOS and a molecular weight of approximately 315.43 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound acts primarily as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid biosynthesis. Inhibition of ACC can lead to reduced lipid accumulation and may have implications in treating metabolic disorders such as obesity and dyslipidemia .

Pharmacological Properties

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against certain bacteria and fungi .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its therapeutic potential in conditions characterized by inflammation .

- Antitumor Activity : Research indicates that this compound may inhibit cancer cell growth, particularly in prostate cancer cell lines (LNCaP), highlighting its potential as an anticancer agent .

Case Studies and Experimental Data

Recent studies have focused on understanding the efficacy and safety profile of this compound:

- Study on ACC Inhibition : In vitro experiments demonstrated that this compound effectively inhibits ACC activity in HepG2 cells, leading to decreased fatty acid synthesis. The effective dose (ED) was found to be less than 0.3 mg/kg in rat models .

- Antitumor Studies : Research published in the Journal of Medicinal Chemistry reported that this compound significantly reduces the viability of LNCaP cells, suggesting its potential role in cancer therapy .

Comparative Analysis of Biological Activities

Q & A

Q. First Aid :

- Skin contact : Flush with water for ≥15 minutes; remove contaminated clothing .

- Inhalation : Administer oxygen if respiratory distress occurs .

How should researchers resolve discrepancies between spectroscopic data (e.g., NMR) and crystallographic results?

Level: Advanced

Answer:

Discrepancies may arise from:

- Dynamic effects : Conformational flexibility in solution (NMR) vs. static crystal packing (XRD).

- Impurities : Trace solvents or byproducts affecting NMR signals.

Q. Methodology :

- Multi-technique validation :

- Compare H/C NMR chemical shifts with computational predictions (DFT or semi-empirical methods).

- Analyze IR spectra for functional group consistency (e.g., ester C=O stretch at ~1700 cm).

- Thermogravimetric analysis (TGA) : Confirm absence of solvent molecules in the crystal lattice .

Case Study : Ethyl 2-amino-4-phenylthiophene-3-carboxylate showed NMR-crystallography mismatches due to rotameric equilibria in solution .

What computational approaches are suitable for modeling the electronic properties of this compound?

Level: Advanced

Answer:

Methods :

Q. Applications :

- Predict photophysical properties (e.g., absorption spectra) for optoelectronic materials.

- Compare with experimental cyclic voltammetry data to validate redox potentials .

What are the key regulatory considerations for this compound in academic research?

Level: Basic

Answer:

- TSCA Status : Exempt if used solely for R&D under the Toxic Substances Control Act (TSCA) R&D exemption .

- EPA Classification : Listed as non-hazardous per EPA guidelines, but lab-specific risk assessments are required due to SDS-reported hazards (e.g., respiratory irritation) .

- California Proposition 65 : No current listing, but monitor updates due to potential carcinogenicity studies .

Documentation : Maintain SDS records (Section 13: Disposal Considerations) and adhere to institutional protocols for hazardous waste .

Physicochemical Properties Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.